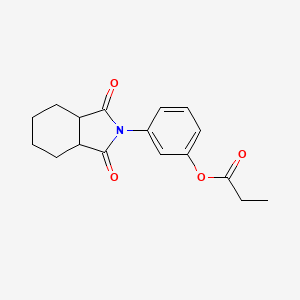

3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate

Description

Properties

IUPAC Name |

[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-2-15(19)22-12-7-5-6-11(10-12)18-16(20)13-8-3-4-9-14(13)17(18)21/h5-7,10,13-14H,2-4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZWYPVSRJYARL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=CC(=C1)N2C(=O)C3CCCCC3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate typically involves the reaction of an appropriate isoindoline derivative with a phenyl propanoate precursor. One common method involves the use of a condensation reaction between an isoindoline derivative and a phenyl propanoate ester in the presence of a suitable catalyst. The reaction conditions often include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperature, and pressure, as well as efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Esters like phenyl propanoate derivatives typically undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. For example:

-

Acidic Hydrolysis : The ester bond in 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate could cleave in the presence of dilute HCl or H2SO4, producing 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)propanoic acid and phenol .

-

Basic Hydrolysis : Aqueous NaOH or KOH would similarly hydrolyze the ester to the sodium or potassium salt of the carboxylic acid and phenoxide .

Comparison of Hydrolysis Conditions

| Reaction Type | Reagents | Products |

|---|---|---|

| Acidic Hydrolysis | HCl or H2SO4 | Carboxylic acid + phenol |

| Basic Hydrolysis | NaOH/KOH | Carboxylate salt + phenoxide |

Ring-Opening and Functionalization

The isoindole ring system in the compound may undergo reactions such as:

-

Epoxide Formation : Oxidation of the octahydro-isoindole ring to form epoxides, though no direct evidence exists for this specific structure .

-

Nucleophilic Substitution : The carbonyl groups (C=O) in the isoindole ring could participate in nucleophilic attacks, though steric hindrance from the fused ring system may limit reactivity.

Stability and Degradation

While stability data for this compound is unavailable, analogous carboxylic acids (e.g., 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)propanoic acid) are typically stable under ambient conditions . Potential degradation pathways include:

-

Hydrolytic Degradation : Under prolonged acidic/basic conditions, leading to decarboxylation or ring-opening .

Limitations in Available Data

-

No Direct Reaction Studies : The search results do not explicitly describe reactions of 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate.

-

Focus on Analogous Systems : Insights are derived from related compounds, such as methyl esters and substituted propanoic acids .

-

Patent References : The patent lists diverse compounds but does not detail reaction mechanisms for this specific ester.

Research Gaps

Future studies should prioritize:

-

Kinetic Analysis : Rate constants for hydrolysis under varying pH and temperatures.

-

Mechanistic Studies : Detailed investigation of ring-opening reactions and nucleophilic substitution pathways.

-

Synthetic Optimization : Improved methods for esterification with phenyl derivatives.

Scientific Research Applications

The compound 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its applications, particularly in scientific research, focusing on its biological activities and implications in drug development.

Molecular Properties

- Molecular Formula : C16H19N1O4

- Molecular Weight : 303.33 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate . For instance, derivatives of isoindole compounds have shown significant cytotoxic effects against various human cancer cell lines.

Case Study: Antimitotic Activity

In an evaluation conducted by the National Cancer Institute (NCI), compounds similar to this structure displayed notable antimitotic activity. The mean growth inhibition (GI50) values were reported at approximately 15.72 µM against tested human tumor cells, indicating a promising avenue for further development as anticancer agents .

Drug Development

The compound's structural attributes suggest it may serve as a lead compound in drug design. Its drug-like properties, assessed through computational methods like SwissADME, indicate favorable pharmacokinetics and bioavailability profiles, making it suitable for further optimization in drug development .

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Saturation and Oxidation State: The target compound’s octahydro-isoindole core is fully saturated, unlike the unsaturated (e.g., 1H-isoindole in Isindone ) or partially saturated (e.g., 1,3-dihydro in ) analogs. The 1,3-dioxo groups in the target compound introduce strong electron-withdrawing effects, which may stabilize the molecule against nucleophilic attack compared to mono-oxo derivatives (e.g., 3-oxo in Isindone ).

Functional Groups: The phenylpropanoate ester in the target compound contrasts with carboxylic acid (Isindone ) or hydroxyl-containing ( ) analogs. Esters generally exhibit higher membrane permeability but may act as prodrugs, hydrolyzing in vivo to active acids.

Physicochemical Properties

- Lipophilicity : The ester group in the target compound likely increases logP compared to carboxylic acid derivatives, favoring passive diffusion across biological membranes .

- Stability : The saturated 1,3-dioxo structure may resist oxidation better than unsaturated analogs but could be prone to hydrolysis under acidic or alkaline conditions due to the ester linkage .

Biological Activity

The compound 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate is a derivative of isoindole and dioxolane structures, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structure

The chemical structure of 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate can be represented as follows:

This structure features a phenyl ring attached to a propanoate group and an isoindole moiety with a dioxolane functionality.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 321.38 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Antimicrobial Activity

Research indicates that compounds containing dioxolane structures exhibit significant antimicrobial properties. For instance, derivatives with similar frameworks have demonstrated antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Screening

A study synthesized several 1,3-dioxolanes and tested them for antibacterial activity. The results showed that compounds similar to 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate exhibited minimum inhibitory concentrations (MIC) ranging from 625 to 1250 µg/mL against S. aureus and P. aeruginosa .

Antifungal Activity

In addition to antibacterial properties, the compound has shown potential antifungal activity. Research on related dioxolane derivatives indicated effectiveness against Candida albicans, suggesting that the structural characteristics of these compounds contribute to their biological efficacy .

Antioxidant Activity

Another aspect of biological activity is the antioxidant potential. Compounds with similar structural features have been evaluated for their ability to scavenge free radicals. For example, one study reported an IC50 value of 86.3 µM for a related compound in DPPH-scavenging assays, indicating moderate antioxidant activity .

The biological activities of dioxolane derivatives are often attributed to their ability to interact with cellular targets:

- Enzyme Inhibition : Many dioxolane-containing compounds inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.

- Membrane Disruption : Some derivatives may disrupt microbial membranes leading to cell lysis.

- Radical Scavenging : The antioxidant properties are primarily due to the ability of these compounds to donate electrons and neutralize free radicals.

Q & A

What are the established synthetic routes for 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate, and how can diastereomeric purity be ensured during purification?

Basic Research Focus

The compound can be synthesized via prenylation or esterification reactions using chiral ligands to control stereochemistry. A typical procedure involves reacting indole derivatives with isoindole-dione precursors under anhydrous conditions. For example, (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate derivatives are treated with prenylating agents in the presence of ligands like 27b to yield diastereomers .

Methodological Guidance :

- Purification : Use gradient column chromatography (e.g., PE/EtOAc mixtures) to separate diastereomers. Monitor retention factors (Rf) and optimize solvent ratios to resolve close-running bands.

- Diastereomer Ratio Analysis : Employ chiral HPLC or 1H-NMR integration of diagnostic protons (e.g., allylic or methyl groups) to quantify anti/syn ratios.

How can computational reaction path search methods optimize the synthesis of this compound, and what parameters are critical for reducing experimental iterations?

Advanced Research Focus

Integrate quantum chemical calculations (e.g., DFT) with experimental workflows to predict reaction pathways and transition states. The ICReDD framework combines reaction path searches, machine learning, and experimental validation to streamline optimization .

Methodological Guidance :

- Key Parameters :

- Energy Barriers : Calculate activation energies for competing pathways (e.g., prenylation vs. side reactions).

- Solvent Effects : Simulate solvent polarity and steric hindrance using COSMO-RS models.

- Ligand Screening : Use docking simulations to predict ligand efficacy in stereochemical control.

- Experimental Feedback : Feed experimental NMR or XRD data into computational models to refine force fields and improve accuracy.

What spectroscopic techniques are most effective for characterizing this compound, and how can overlapping signals in 1H-NMR be resolved?

Basic Research Focus

Primary Techniques :

- 1H/13C-NMR : Assign protons and carbons using 2D experiments (COSY, HSQC, HMBC). For example, the isoindole-dione carbonyls (δ ~167-177 ppm in 13C-NMR) and indole protons (δ 7.2-7.8 ppm in 1H-NMR) are diagnostic .

- IR Spectroscopy : Confirm ester (C=O ~1730 cm⁻¹) and isoindole-dione (C=O ~1700 cm⁻¹) functionalities.

Methodological Guidance : - Signal Overlap : Use high-field NMR (≥400 MHz) and variable-temperature NMR to split overlapping peaks.

- Decoupling Experiments : Apply selective irradiation to simplify multiplet patterns in crowded aromatic regions.

How can researchers reconcile contradictory data between computational yield predictions and experimental results?

Advanced Research Focus

Case Study : If DFT predicts >80% yield for a prenylation step, but experimental yields are ≤50%, analyze discrepancies using:

- Mechanistic Deviations : Check for unaccounted side reactions (e.g., hydrolysis of the isoindole-dione ring under acidic conditions) .

- Solvent Dynamics : Verify solvent models in simulations; trace moisture in THF may deactivate catalysts.

Methodological Framework : - Sensitivity Analysis : Identify parameters (e.g., temperature, ligand loading) with the highest uncertainty in models.

- Multi-Scale Modeling : Combine microkinetic models with macro-scale reactor dynamics (e.g., mass transfer limitations in batch vs. flow systems) .

What are the common side reactions during esterification or isoindole ring formation, and how can they be mitigated?

Basic Research Focus

Observed Side Reactions :

- Ester Hydrolysis : Occurs under protic or basic conditions. Mitigate by using anhydrous solvents (e.g., distilled CH₂Cl₂) and molecular sieves.

- Ring-Opening of Isoindole-Dione : Catalyzed by nucleophiles (e.g., amines). Avoid by pre-purifying reagents to remove residual nucleophilic impurities .

Methodological Guidance : - In Situ Monitoring : Use FTIR or Raman spectroscopy to track carbonyl group stability during reactions.

- Additive Screening : Introduce mild Lewis acids (e.g., ZnCl₂) to stabilize the isoindole-dione ring without promoting side reactions.

How do steric and electronic effects of substituents on the isoindole ring influence reactivity in derivatization reactions?

Advanced Research Focus

Steric Effects : Bulky substituents (e.g., 2-methylbutenyl groups) reduce nucleophilic attack on the isoindole-dione carbonyls but may hinder catalyst access .

Electronic Effects : Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity of the dione, accelerating nucleophilic additions but risking over-reactivity.

Predictive Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.